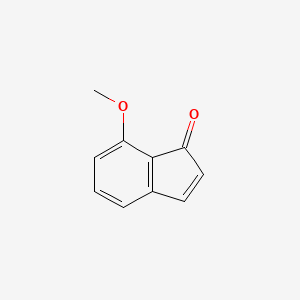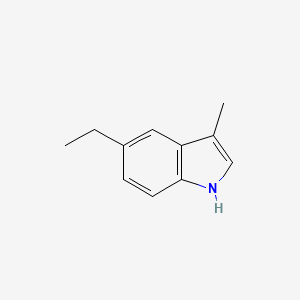
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine: is a heterocyclic compound that contains both pyrrole and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the pyrrole and imidazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrole ring can be synthesized via the Paal-Knorr synthesis, while the imidazole ring can be formed through the Debus-Radziszewski imidazole synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure autoclaves and catalysts such as platinum or Raney nickel to ensure high yield and purity . The reaction conditions are optimized to maintain the integrity of both the pyrrole and imidazole rings while achieving the desired substitution on the methanamine group.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-Pyrrol-3-yl)methanamine: A simpler compound with only the pyrrole ring.
(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanamine: Contains a fluorophenyl group, adding different chemical properties.
Uniqueness
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both pyrrole and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for more versatile interactions with biological targets and greater potential for modification in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
[5-(1H-pyrrol-3-yl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C8H10N4/c9-3-8-11-5-7(12-8)6-1-2-10-4-6/h1-2,4-5,10H,3,9H2,(H,11,12) |
InChI-Schlüssel |
CHCCZZWQSIOUKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C1C2=CN=C(N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol](/img/structure/B11918851.png)

![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)





